molecular formula C12H17ClO3 B1454528 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 314286-40-3

1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No.: B1454528
CAS No.: 314286-40-3
M. Wt: 244.71 g/mol
InChI Key: ZJQGCLYVNPLBCS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Overview

1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene stands as a distinctive organohalogen compound characterized by its dual functional nature, combining the reactive chloromethyl group of benzyl halides with an extended ethylene glycol chain terminated by a methoxy group. The compound possesses the molecular formula C12H17ClO3 and exhibits a molecular weight of 244.71 grams per mole, establishing it within the medium molecular weight range for substituted benzyl derivatives. The Chemical Abstracts Service has assigned this compound the registry number 314286-40-3, providing definitive identification within chemical databases and commercial sourcing platforms.

The structural architecture of this compound centers on a benzene ring substituted at the para position with a chloromethyl group at one location and a tri-unit ethylene glycol chain at the opposite position. The ethylene glycol chain specifically consists of two ethylene glycol units connected in sequence, with the terminal hydroxyl group methylated to form a methoxy functionality. This structural arrangement creates an amphiphilic molecule where the benzyl chloride portion provides electrophilic reactivity while the ethylene glycol chain contributes hydrophilic character and potential for hydrogen bonding interactions.

The SMILES notation COCCOCCOC1=CC=C(CCl)C=C1 accurately represents the connectivity pattern, clearly delineating the methoxy-terminated ethylene glycol chain attached to the para position of the benzene ring. This notation emphasizes the systematic construction of the molecule from three distinct components: the benzene core, the chloromethyl substitution, and the extended ether chain. The molecular structure can be analyzed through computational chemistry methods to understand its conformational preferences and electronic distribution patterns.

Position in Benzyl Halide Chemistry

The classification of this compound within benzyl halide chemistry positions it as a substituted derivative of the fundamental benzyl chloride structure, where the presence of the ethylene glycol chain significantly modifies both physical properties and chemical reactivity patterns. Benzyl halides constitute a well-established class of organic compounds characterized by enhanced reactivity at the benzylic position due to the stabilization provided by the adjacent aromatic system. The benzylic carbon-hydrogen bond in typical benzyl compounds exhibits a bond dissociation energy of approximately 90 kilocalories per mole, significantly lower than standard aliphatic carbon-hydrogen bonds at 105 kilocalories per mole.

The presence of the ethylene glycol substituent in the para position introduces electron-donating characteristics that further activate the benzyl chloride functionality through resonance effects. This electronic activation enhances the electrophilic character of the chloromethyl carbon, potentially increasing the rate of substitution reactions compared to unsubstituted benzyl chloride. The compound's reactivity profile aligns with general benzyl halide behavior, including susceptibility to nucleophilic substitution reactions and potential for carbocation formation under appropriate conditions.

Recent computational studies on benzyl halide reduction mechanisms have demonstrated that compounds of this class can undergo electron transfer processes at electrode surfaces, leading to the formation of benzyl radical intermediates. These findings suggest that this compound would exhibit similar electrochemical behavior, with the ethylene glycol chain potentially influencing the solvation environment and electrode-solution interface interactions. The dense electric double layer formation observed in electrochemical studies of benzyl halides indicates that the extended ethylene glycol chain could provide additional stabilization through hydrogen bonding networks.

Relevance in Polyethylene Glycol Chemistry

The structural incorporation of ethylene glycol units within this compound directly connects this compound to the broader field of polyethylene glycol chemistry, where controlled oligomerization and functionalization of ethylene oxide units create materials with diverse applications in pharmaceutical, industrial, and research contexts. The compound essentially represents a benzyl-terminated oligoethylene glycol system, providing insights into the behavior of shorter polyethylene glycol chains when attached to aromatic systems.

The synthesis of related methoxyethoxy-benzene derivatives has been extensively studied, with particular attention to the preparation of 2-methoxyethoxy-benzenes through the reaction of phenol compounds with 2-chloroethyl methyl ether under elevated temperature and pressure conditions. These synthetic approaches achieve yields often around 90 percent of theoretical values and purities frequently reaching 98 percent, demonstrating the viability of ethylene glycol chain attachment to aromatic systems. The process parameters typically involve temperatures in the range of 130 to 170 degrees Celsius and pressures of 1 to 60 bar, indicating the robust conditions required for efficient ether bond formation.

Solid-phase synthesis methodologies have emerged as powerful tools for the controlled preparation of polyethylene glycol derivatives with precise chain lengths and terminal functionalization patterns. The stepwise addition of tetraethylene glycol monomers on polystyrene solid supports demonstrates the feasibility of building extended ethylene glycol chains with benzyl-type linkages. The Wang resin system, which contains 4-benzyloxy benzyl alcohol functions, provides a model for understanding how benzyl-ethylene glycol linkages behave under various chemical conditions, including acidic cleavage environments.

The amphiphilic nature of this compound positions it as a potential building block for more complex polyethylene glycol-peptide conjugates, where the benzyl chloride functionality could serve as an attachment point for amino acid or peptide sequences. Such conjugates have demonstrated unique self-assembly properties dependent on polyethylene glycol chain length, with different packing motifs observed through X-ray diffraction studies. The compound's structure suggests it could participate in similar assembly processes, particularly given the hydrogen bonding potential of the ethylene glycol chain and the hydrophobic character of the benzyl group.

Historical Context of Development

The historical development of this compound emerges from the convergence of two distinct chemical research areas: the advancement of benzyl halide synthesis methodologies and the evolution of polyethylene glycol chemistry for specialized applications. The fundamental chemistry of benzyl chloride preparation was established through early investigations into chloromethylation reactions, where benzene undergoes treatment with formaldehyde and hydrogen chloride in the presence of metal halide catalysts. These pioneering studies demonstrated the feasibility of introducing chloromethyl groups onto aromatic systems under controlled conditions, achieving high yields through continuous process optimization.

The development of ethylene glycol oligomerization chemistry proceeded through systematic investigations into ether bond formation reactions, particularly the Williamson ether synthesis applied to polyol systems. Early studies focused on optimizing reaction conditions for attaching single ethylene glycol units to phenolic compounds, with particular attention to minimizing side reactions and maximizing product purity. The recognition that extended ethylene glycol chains could be attached to aromatic systems opened new synthetic pathways for creating compounds with tailored hydrophilic-hydrophobic balance.

Patent literature from the early 2000s documents systematic approaches to preparing 2-methoxyethoxy-benzenes from corresponding phenol compounds through reaction with 2-chloroethyl methyl ether, establishing the foundational methodology for ethylene glycol chain attachment. These patents specifically addressed the challenges of achieving high yields while avoiding the use of costly polar solvents such as dimethylformamide, leading to the development of pressure-based reaction systems that operate efficiently under controlled temperature conditions. The industrial implementation of these methods required specialized reactor designs capable of maintaining pressures up to 60 bar while ensuring complete mixing of reactants.

The emergence of compounds like this compound represents the logical extension of these historical developments, combining the established chemistry of benzyl halide formation with advanced ethylene glycol functionalization techniques. The compound's appearance in modern chemical databases and commercial catalogs reflects the continued interest in benzyl-polyethylene glycol hybrid molecules for research and potential industrial applications. The specific structural features of this compound suggest its development was driven by the need for bifunctional molecules capable of participating in both electrophilic substitution chemistry and hydrogen bonding interactions.

Chemical Property Value Reference
Molecular Formula C12H17ClO3
Molecular Weight 244.71 g/mol
CAS Registry Number 314286-40-3
SMILES Notation COCCOCCOC1=CC=C(CCl)C=C1
Ethylene Glycol Units 2
Aromatic Substitution Pattern Para-disubstituted

The synthetic accessibility of this compound through established methodologies positions it as a valuable research tool for investigating the intersection of benzyl halide reactivity with polyethylene glycol chain behavior, continuing the historical trajectory of combining traditional organic chemistry with modern materials science approaches.

Properties

IUPAC Name

1-(chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQGCLYVNPLBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216472
Record name 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314286-40-3
Record name 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314286-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound features a chloromethyl group attached to a benzene ring, along with a branched ether chain. The presence of the chloromethyl group is significant as it can enhance reactivity and biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound exhibits cytotoxic effects with IC50 values ranging from sub-micromolar to micromolar concentrations against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. For example, derivatives with similar structural motifs showed IC50 values of 0.48 µM against MCF-7 cells, indicating strong antiproliferative activity .
  • Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells by activating caspase pathways, particularly caspase-3/7 . This suggests that the compound may interfere with cell cycle progression and promote programmed cell death.

Enzyme Inhibition

The compound's structural attributes suggest potential interactions with various enzymes:

  • Carbonic Anhydrase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives showed selective inhibition at nanomolar concentrations against hCA IX and hCA II .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerIC50 values ranging from 0.48 µM to 15.63 µM against MCF-7 cells
Apoptosis InductionActivation of caspase-3/7 leading to programmed cell death
Enzyme InhibitionSelective inhibition of carbonic anhydrases at nanomolar levels

Case Study: Antiproliferative Effects

In a comparative study, derivatives of similar structures demonstrated significant antiproliferative effects against various cancer cell lines. One derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, demonstrating its potential as a lead compound for further development .

Scientific Research Applications

1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene, also known as a chloromethylated ether compound, has garnered attention in various scientific research applications due to its unique chemical structure and reactivity. This article explores its applications in fields such as organic synthesis, medicinal chemistry, and materials science, providing comprehensive data and case studies to illustrate its utility.

Key Properties

  • Molecular Formula : C13H18ClO3
  • Molecular Weight : 260.73 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

Case Study: Synthesis of Functionalized Aromatics

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. The chloromethyl group acted as a leaving group, facilitating the introduction of aryl groups and enhancing the functional diversity of the resulting products .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to modify biological targets makes it a candidate for drug design.

Case Study: Anticancer Activity

A study highlighted in Bioorganic & Medicinal Chemistry Letters explored derivatives of this compound for their anticancer properties. The research demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the ether chain could enhance biological activity .

Materials Science

In materials science, this compound can be used as a precursor for synthesizing polymeric materials with specific properties.

Case Study: Polymer Synthesis

Research published in Macromolecules investigated the use of chloromethylated compounds, including this compound, for creating cross-linked polymer networks. The study found that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings/References
Organic SynthesisIntermediate for functionalized aromaticsPalladium-catalyzed reactions
Medicinal ChemistryDevelopment of anticancer agentsCytotoxic effects on cancer cell lines
Materials SciencePrecursor for cross-linked polymersImproved thermal stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares structural features and properties of 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene with related compounds:

Compound Name Molecular Formula Key Substituents Reactivity/Solubility Key Applications/Notes References
This compound C₁₀H₁₃ClO₂ -CH₂Cl, -OCH₂CH₂OCH₂CH₂OCH₃ Electrophilic (Cl), hydrophilic (ether) T-type Ca²⁺ channel inhibitors
1-(2-Chloroethoxy)-2-methoxybenzene C₉H₁₁ClO₂ -OCH₂CH₂Cl, -OCH₃ (adjacent positions) Moderate hydrophilicity, SN2 reactivity Intermediate in organic synthesis
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene C₂₁H₃₆O₄ -OCH₂CH₂OCH₂CH₂OCH₃, bulky alkyl group High lipophilicity (alkyl chain) Surfactant (Triton X-100 fragment)
4-(Benzyloxy)-3-phenethoxybenzaldehyde C₂₂H₂₀O₃ -OCH₂C₆H₅, -OCH₂CH₂C₆H₅, -CHO Aldehyde functionalization Pharmaceutical intermediate

Reactivity and Stability

  • Chloromethyl Group Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, similar to benzyl chlorides in (e.g., 1-(Chloromethyl)-2-fluoro-4-nitrobenzene) . However, the presence of the polyether chain reduces electrophilicity compared to simpler benzyl chlorides due to electron-donating ether oxygen atoms .
  • Stability: The compound is moisture-sensitive (H314 hazard), requiring inert storage conditions . This contrasts with non-chlorinated ethers like 1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (), which lack such reactivity .

Solubility and Physicochemical Properties

  • The triethylene glycol chain in the target compound enhances water solubility compared to analogues with shorter chains (e.g., 1-(2-Chloroethoxy)-2-methoxybenzene in ) .
  • Compounds with bulky substituents, such as the tert-octyl group in , exhibit lower solubility in aqueous media but higher affinity for lipid membranes .

Research Findings and Data Tables

Table 1: NMR Data Comparison

Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Source
Target Compound 3.38 (s, 3H, OCH₃), 4.59 (s, 2H, CH₂Cl) 70.1 (OCH₂CH₂O), 56.8 (OCH₃)
1-(2-Chloroethoxy)-2-methoxybenzene 3.76 (t, 2H, OCH₂CH₂Cl) 70.5 (OCH₂CH₂Cl), 55.2 (OCH₃)
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(tert-octyl)benzene 1.28 (s, 12H, C(CH₃)₃) 68.9 (OCH₂CH₂O), 22.1 (C(CH₃)₃)

Table 2: Hazard Profile Comparison

Compound Hazard Statements Precautionary Measures Source
Target Compound H302, H314 Use in fume hood; avoid skin contact
1-(Chloromethyl)-2-fluoro-4-nitrobenzene H318, H335 Respiratory protection required
1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene None listed Standard lab handling

Preparation Methods

Chloromethylation via Paraformaldehyde and Hydrochloric Acid in Acetic Acid Medium

One well-documented method for chloromethylation involves the reaction of the corresponding ethoxybenzene derivative with paraformaldehyde and hydrochloric acid in acetic acid solvent under reflux conditions.

  • Procedure : Under nitrogen atmosphere, the starting 4-[2-(2-methoxyethoxy)ethoxy]benzene is mixed with paraformaldehyde and concentrated hydrochloric acid in acetic acid.
  • The mixture is refluxed for several hours (typically 3 hours).
  • After completion, the reaction mixture is diluted with ethyl acetate and water, and the organic layer is washed, dried, and concentrated under reduced pressure.
  • The product, this compound, is isolated as a yellow liquid or solid depending on purification.

This method yields high conversion with yields reported up to 90-96% and product purity above 95% in analogous chloromethylation reactions of similar aromatic ethers.

Chloromethylation Using Chloromethyl Methyl Ether or Equivalent Reagents

Another classical approach is the use of chloromethyl methyl ether (or its in situ generation) with Lewis acid catalysts such as zinc chloride or aluminum chloride.

  • The aromatic ether is treated with chloromethyl methyl ether and a Lewis acid catalyst at low temperatures (0-5 °C) to control regioselectivity and minimize side reactions.
  • The reaction proceeds via electrophilic aromatic substitution introducing the chloromethyl group at the para position.
  • Work-up involves quenching the reaction, washing with aqueous sodium bicarbonate, and organic extraction.
  • The product is purified by distillation or recrystallization.

This method is effective but requires careful handling of carcinogenic chloromethyl methyl ether and strict temperature control.

One-Pot Chloromethylation and Reduction Processes

Some advanced methods integrate chloromethylation with subsequent reduction steps in a one-pot fashion to improve yield and purity.

  • For example, oxalyl chloride can be used to convert carboxylic acid precursors to acyl chlorides, followed by Friedel-Crafts alkylation with the aromatic ether and aluminum chloride catalysis.
  • Subsequent reduction with sodium borohydride or triethylsilane converts intermediate acylated species to the chloromethyl derivative.
  • The reaction is performed under nitrogen atmosphere with careful temperature control (0-65 °C).
  • Work-up includes aqueous washing, organic extraction, and vacuum concentration to isolate the product.

This approach minimizes isolation of intermediates and reduces impurities, improving overall efficiency and yield.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Yield (%) Purity (%) Advantages Disadvantages
Paraformaldehyde + HCl in AcOH Reflux, N2 atmosphere, 3 h 90-96 >95 High yield, simple reagents Requires strong acid, reflux
Chloromethyl methyl ether + Lewis acid 0-5 °C, AlCl3 or ZnCl2 catalyst 80-90 90-95 High regioselectivity Toxic reagents, strict temp control
One-pot acyl chloride + Friedel-Crafts + reduction Oxalyl chloride, AlCl3, NaBH4/triethylsilane, 0-65 °C 85-92 95-98 Efficient, fewer impurities, one-pot Multi-step, sensitive reagents

Research Findings and Notes

  • The chloromethylation reaction is highly sensitive to reaction conditions, especially temperature and acidity, to prevent polyether chain cleavage.
  • Use of nitrogen atmosphere is critical to avoid oxidation and side reactions.
  • Purification often involves organic solvent extraction and vacuum distillation or recrystallization to achieve high purity.
  • One-pot methods combining chloromethylation and reduction improve process efficiency and reduce waste.
  • Alternative solvents such as dichloromethane and tetrahydrofuran are commonly used to dissolve reactants and control reaction rates.
  • The choice of catalyst and chloromethylating agent impacts regioselectivity and side product formation.

Q & A

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene, and how are reaction conditions optimized?

The compound is synthesized via Friedel-Crafts alkylation using benzene derivatives, 2-(2-methoxyethoxy)ethanol, and chloromethylating agents (e.g., chloromethyl methyl ether). Key steps include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (1–5 mol%) under anhydrous conditions .
  • Temperature control : Reactions proceed at 50–60°C to minimize side reactions (e.g., polyalkylation).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and 2D COSY/HSQC to resolve overlapping peaks (e.g., ethoxy chain protons at δ 3.4–4.1 ppm) .
  • IR spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and chloromethyl (C-Cl, ~650 cm⁻¹) groups.
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragments (e.g., loss of methoxyethoxy groups). Discrepancies in fragmentation patterns are addressed via isotopic labeling or tandem MS .

Q. What solvent systems and chromatographic methods are recommended for purification?

  • Solvent selection : Use polar aprotic solvents (e.g., DCM/THF) to enhance solubility.
  • Column chromatography : Optimize with silica gel (60–120 mesh) and gradients (e.g., hexane → ethyl acetate 20:1 to 5:1). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related impurities .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or oxidation reactions?

  • Oxidation studies : Treat with KMnO₄ in acidic conditions to form carboxylic acids; monitor intermediates via in situ IR or LC-MS. Density Functional Theory (DFT) calculations predict transition states (e.g., B3LYP/6-31G* basis set) .
  • Nucleophilic substitution : React with NaN₃ or amines to replace the chloromethyl group. Kinetic studies (variable-temperature NMR) determine activation parameters (ΔH‡, ΔS‡) .

Q. What computational approaches are used to predict its physicochemical properties or reactivity?

  • Molecular docking : Screen for biological targets (e.g., enzyme active sites) using AutoDock Vina.
  • Solubility prediction : Apply Hansen solubility parameters or COSMO-RS models to optimize formulation .
  • Electronic properties : DFT simulations (Gaussian 16) calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps .

Q. How do structural modifications (e.g., altering ether chain length) affect its biological activity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with shorter/longer ethoxy chains. Test antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922). Increased chain length correlates with enhanced membrane penetration .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa). Compare with control compounds (e.g., tert-butoxy analogs) .

Q. What crystallographic techniques reveal its solid-state structure and intermolecular interactions?

  • Single-crystal XRD : Grow crystals via slow evaporation (solvent: chloroform/ethanol). Refine data with SHELX-97 to determine bond angles and packing motifs.
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., H-bonding from ethoxy oxygen) using CrystalExplorer .

Q. How is its stability under varying pH, light, or temperature conditions assessed?

  • Hydrolysis studies : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC. Chloromethyl group hydrolysis follows first-order kinetics (t₁/₂ = 24 h at pH 7) .
  • Photostability : Expose to UV light (λ = 254 nm); track decomposition products (e.g., quinones) using GC-MS .

Q. How can contradictions in reported solubility or reactivity data be resolved?

  • Meta-analysis : Compare datasets across solvents (e.g., DMSO vs. ethanol) using Hansen solubility parameters.
  • Reproducibility protocols : Standardize humidity/temperature during experiments. Discrepancies in chloromethyl reactivity may stem from trace moisture; use molecular sieves or gloveboxes .

Q. What strategies validate its role as an intermediate in multi-step syntheses (e.g., drug candidates)?

  • Tracer studies : Incorporate ¹³C-labeled compound into target molecules (e.g., kinase inhibitors); track via NMR or radio-HPLC.
  • Scale-up challenges : Optimize batch vs. flow reactors for >90% yield. Address viscosity issues in ethoxy-rich derivatives using co-solvents .

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Feasible Synthetic Routes

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